Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20141941
InChI: InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-7-18-12(19-8-10)9-3-5-11(6-4-9)14(15,16)17/h3-8H,2H2,1H3
SMILES:
Molecular Formula: C14H11F3N2O2
Molecular Weight: 296.24 g/mol

Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC20141941

Molecular Formula: C14H11F3N2O2

Molecular Weight: 296.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate -

Specification

Molecular Formula C14H11F3N2O2
Molecular Weight 296.24 g/mol
IUPAC Name ethyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate
Standard InChI InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-7-18-12(19-8-10)9-3-5-11(6-4-9)14(15,16)17/h3-8H,2H2,1H3
Standard InChI Key ZXTZSEUCGJNLEF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₁F₃N₂O₂
Molecular Weight296.24 g/mol
IUPAC NameEthyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate
SMILESCCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F
XLogP33.2 (estimated)

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via Biginelli-like multicomponent reactions or cross-coupling strategies. A common approach involves:

  • Condensation: Reacting 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate and urea under acidic conditions to form a dihydropyrimidine intermediate .

  • Oxidation: Dehydrogenation using oxidizing agents like iodine or DDQ to aromatize the pyrimidine ring .

  • Functionalization: Introducing the ethyl carboxylate group via esterification or transesterification.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
14-(Trifluoromethyl)benzaldehyde, ethyl acetoacetate, urea, HCl/EtOH, reflux65%
2I₂, DMSO, 80°C85%
3Ethyl chloroformate, DMAP, CH₂Cl₂78%

Structural Modifications

Structure-activity relationship (SAR) studies reveal that:

  • The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins .

  • Replacing the 2-chloro substituent with methyl or ethyl groups improves oral bioavailability without compromising activity .

  • The ethyl carboxylate is critical for hydrogen bonding with residues in NF-κB and AP-1 binding sites .

Biological Activity and Applications

Mechanism of Action

Ethyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate derivatives inhibit NF-κB and AP-1, transcription factors implicated in inflammation and cancer. By blocking their DNA-binding domains, these compounds suppress pro-inflammatory cytokines (e.g., IL-2, IL-8) and induce apoptosis in malignant cells .

Table 3: In Vitro Activity Data

AssayIC₅₀ (μM)Target
NF-κB Luciferase Reporter0.12HEK293 cells
AP-1 Electrophoretic Shift0.45Jurkat T cells
IL-8 ELISA1.2THP-1 macrophages

Preclinical Efficacy

In murine models of rheumatoid arthritis, lead analogs reduced joint swelling by 70% at 10 mg/kg/day . Similarly, in xenograft tumors (e.g., MDA-MB-231 breast cancer), tumor volume decreased by 55% after 21 days of treatment .

Computational and Spectroscopic Insights

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-311+G(d,p)) predict:

  • A planar pyrimidine ring with dihedral angles of 178.5° relative to the trifluoromethylphenyl group.

  • Electrostatic potential maps highlight electron-deficient regions at the pyrimidine N1 and C5 positions, favoring interactions with basic residues in target proteins .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, -OCH₂CH₃), 4.32 (q, 2H, J = 7.1 Hz, -OCH₂), 7.72 (d, 2H, J = 8.3 Hz, aromatic), 8.58 (s, 1H, pyrimidine-H) .

  • FT-IR: 1725 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C-F stretch) .

Comparison with Related Compounds

Table 4: Key Analogues and Their Properties

CompoundNF-κB IC₅₀ (μM)LogP
Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate0.182.9
Ethyl 4-phenyl-2-(trifluoromethyl)pyrimidine-5-carboxylate0.253.5
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate0.103.8

The 2-chloro derivative shows superior potency but poorer solubility, while methyl substitution balances activity and pharmacokinetics .

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